molecular formula C19H23ClN4O3 B4937846 2-(4-{3-[(4-chlorobenzyl)amino]-4-nitrophenyl}-1-piperazinyl)ethanol

2-(4-{3-[(4-chlorobenzyl)amino]-4-nitrophenyl}-1-piperazinyl)ethanol

Cat. No. B4937846
M. Wt: 390.9 g/mol
InChI Key: JTDLMKJLMBLKIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-{3-[(4-chlorobenzyl)amino]-4-nitrophenyl}-1-piperazinyl)ethanol, also known as NBQX, is a potent and selective antagonist of the ionotropic glutamate receptor. It has been widely used in scientific research to investigate the role of glutamate receptors in various physiological and pathological processes.

Mechanism of Action

2-(4-{3-[(4-chlorobenzyl)amino]-4-nitrophenyl}-1-piperazinyl)ethanol acts as a competitive antagonist of the ionotropic glutamate receptor, specifically the AMPA receptor subtype. It binds to the receptor and prevents the binding of glutamate, thereby blocking the excitatory neurotransmission mediated by the receptor.
Biochemical and physiological effects:
The blockade of AMPA receptors by 2-(4-{3-[(4-chlorobenzyl)amino]-4-nitrophenyl}-1-piperazinyl)ethanol leads to a reduction in excitatory neurotransmission, which can have various effects on the biochemical and physiological processes in the brain. It has been shown to reduce the release of neurotransmitters such as dopamine and acetylcholine, and to modulate the activity of various ion channels and signaling pathways.

Advantages and Limitations for Lab Experiments

2-(4-{3-[(4-chlorobenzyl)amino]-4-nitrophenyl}-1-piperazinyl)ethanol has several advantages for lab experiments, including its potency and selectivity for the AMPA receptor subtype, its well-established synthesis method, and its ability to cross the blood-brain barrier. However, it also has some limitations, such as its potential off-target effects and the need for careful dosing to avoid toxicity.

Future Directions

There are several future directions for research involving 2-(4-{3-[(4-chlorobenzyl)amino]-4-nitrophenyl}-1-piperazinyl)ethanol, including:
1. Investigating the role of AMPA receptors in various neurological and psychiatric disorders, such as depression, anxiety, and addiction.
2. Developing more selective and potent AMPA receptor antagonists for therapeutic use.
3. Investigating the potential use of 2-(4-{3-[(4-chlorobenzyl)amino]-4-nitrophenyl}-1-piperazinyl)ethanol in combination with other drugs for the treatment of various neurological disorders.
4. Investigating the long-term effects of 2-(4-{3-[(4-chlorobenzyl)amino]-4-nitrophenyl}-1-piperazinyl)ethanol on brain function and behavior.
5. Developing new methods for delivering 2-(4-{3-[(4-chlorobenzyl)amino]-4-nitrophenyl}-1-piperazinyl)ethanol to specific brain regions for more targeted effects.
In conclusion, 2-(4-{3-[(4-chlorobenzyl)amino]-4-nitrophenyl}-1-piperazinyl)ethanol is a potent and selective antagonist of the AMPA receptor subtype that has been extensively used in scientific research to investigate the role of glutamate receptors in various physiological and pathological processes. Its well-established synthesis method, potency, and ability to cross the blood-brain barrier make it a valuable tool for studying the brain and developing new therapies for neurological disorders.

Synthesis Methods

The synthesis of 2-(4-{3-[(4-chlorobenzyl)amino]-4-nitrophenyl}-1-piperazinyl)ethanol involves the reaction of 4-chlorobenzylamine with 4-nitrophenylpiperazine to form the intermediate compound, which is then reacted with ethylene oxide to produce 2-(4-{3-[(4-chlorobenzyl)amino]-4-nitrophenyl}-1-piperazinyl)ethanol. The synthesis method has been well established and can be easily scaled up for large-scale production.

Scientific Research Applications

2-(4-{3-[(4-chlorobenzyl)amino]-4-nitrophenyl}-1-piperazinyl)ethanol has been extensively used in scientific research to investigate the role of ionotropic glutamate receptors in various physiological and pathological processes. It has been shown to have neuroprotective effects in animal models of stroke and epilepsy, and to reduce the severity of symptoms in animal models of Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name

2-[4-[3-[(4-chlorophenyl)methylamino]-4-nitrophenyl]piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN4O3/c20-16-3-1-15(2-4-16)14-21-18-13-17(5-6-19(18)24(26)27)23-9-7-22(8-10-23)11-12-25/h1-6,13,21,25H,7-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTDLMKJLMBLKIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-{3-[(4-Chlorobenzyl)amino]-4-nitrophenyl}piperazin-1-yl)ethanol

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